molecular formula C6H11Na2O9P B12860062 disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate

disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate

Cat. No.: B12860062
M. Wt: 304.10 g/mol
InChI Key: JQKUFGHFOLJBBD-RNKDVVNVSA-L
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Description

Disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate typically involves the reaction of a hexose sugar with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its role in cellular metabolism and signaling pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphate group plays a crucial role in these interactions, as it can form strong bonds with positively charged amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl] phosphate
  • Disodium;[(2S,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] phosphate

Uniqueness

Disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate

InChI

InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2/t2-,3+,4+,5-;;/m0../s1

InChI Key

JQKUFGHFOLJBBD-RNKDVVNVSA-L

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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